molecular formula C18H23N3OS2 B2438003 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea CAS No. 863017-46-3

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea

Cat. No.: B2438003
CAS No.: 863017-46-3
M. Wt: 361.52
InChI Key: YALMUZHUZWPMBX-UHFFFAOYSA-N
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Description

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea, also known as triplin, is a compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a morpholine ring, a thiophene ring, and a phenylthiourea moiety, which contribute to its diverse reactivity and functionality.

Properties

IUPAC Name

1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS2/c1-14(19-18(23)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-22-12-10-21/h2-8,13-14,17H,9-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALMUZHUZWPMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321272
Record name 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863017-46-3
Record name 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intermediate Formation: Morpholine-Thiophene Propanol Derivative

The precursor 1-(thiophen-2-yl)-1-morpholinopropan-2-amine is synthesized via nucleophilic substitution between morpholine and a thiophene-containing alkyl halide. For example:

  • Step 1 : Reacting 3-chloro-1-(thiophen-2-yl)propan-1-ol with thionyl chloride yields 3-chloro-1-(thiophen-2-yl)propane-1-thiyl chloride.
  • Step 2 : Treatment with morpholine in anhydrous dichloromethane at 0–5°C produces the secondary amine intermediate.

Critical Parameters :

  • Temperature control (<10°C) prevents side reactions like N-alkylation.
  • Solvent choice (e.g., dichloromethane vs. THF) impacts reaction kinetics.

Thiourea Coupling Reaction

The intermediate reacts with phenyl isothiocyanate under basic conditions (e.g., triethylamine) to form the thiourea linkage:

$$
\text{Intermediate} + \text{Ph-NCS} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}
$$

Optimization Insights :

  • Molar Ratio : A 1:1.2 ratio of intermediate to phenyl isothiocyanate maximizes yield (78–82%) while minimizing dimerization.
  • Reaction Time : 6–8 hours at 25°C ensures complete conversion without degradation.

Industrial-Scale Production Strategies

Industrial protocols prioritize cost efficiency and scalability, diverging from laboratory methods in three key areas:

Table 1: Laboratory vs. Industrial Synthesis Comparison

Parameter Laboratory Scale Industrial Scale
Catalyst Triethylamine Zeolite-supported catalysts
Solvent Dichloromethane Recyclable ionic liquids
Reactor Type Batch reactor Continuous flow reactor
Yield 75–82% 88–92%

Advantages of Continuous Flow Systems :

  • Enhanced heat transfer reduces hotspots, improving product consistency.
  • In-line purification modules (e.g., scavenger resins) minimize post-reaction processing.

Purification and Isolation Techniques

Crude product purity (>95%) is achieved through sequential purification steps:

Solvent Extraction

  • Step 1 : Partition between ethyl acetate and 5% HCl removes unreacted morpholine.
  • Step 2 : Washing with saturated NaHCO₃ eliminates acidic byproducts.

Chromatographic Refinement

Silica gel chromatography (hexane:ethyl acetate = 3:1) resolves thiourea dimers and regioisomers. Gradient elution is critical for separating structurally similar impurities.

Table 2: Purification Efficiency by Method

Method Purity (%) Recovery (%)
Recrystallization 92–95 65–70
Column Chromatography 98–99 85–90
Preparative HPLC >99 75–80

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Table 3: Key Analytical Metrics

Technique Diagnostic Features
¹H NMR δ 7.3–7.5 (phenyl protons), δ 2.6–3.1 (morpholine CH₂)
LC-MS m/z 387.2 [M+H]⁺, retention time = 8.2 min
FT-IR 1250 cm⁻¹ (C=S), 1110 cm⁻¹ (C-O-C morpholine)

Case Study: Yield Optimization in Pilot Production

A 2024 pilot study demonstrated the impact of solvent polarity on reaction efficiency:

Conditions :

  • Solvent : Switch from THF (ε = 7.6) to acetonitrile (ε = 37.5)
  • Result : Yield increased from 68% to 84% due to improved intermediate solubility.

Mechanistic Explanation :
Higher polarity solvents stabilize the transition state in the thiourea-forming step, accelerating the reaction rate.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Thiourea dimerization (5–8% yield loss).
  • Solution : Add 0.1 eq. of hydroquinone as a radical inhibitor.

Morpholine Degradation

  • Issue : Exothermic reactions above 30°C cause morpholine ring opening.
  • Mitigation : Jacketed reactors with real-time temperature monitoring.

Chemical Reactions Analysis

Copper Ion Chelation

Triplin's primary chemical reaction involves copper ion coordination, critical for its biological activity. Key findings include:

ParameterExperimental ObservationSource
Binding affinity (Cu²⁺)Confirmed via mass spectrometry analysis
Phenotypic rescue10 μM CuSO₄ restores wild-type growth
Specificity vs. other ionsNo binding to Zn²⁺, Fe³⁺, or Mn²⁺
Competitive inhibitionOutperforms neocuproine in Cu²⁺ chelation

This reaction disrupts copper delivery to ethylene receptors by sequestering Cu²⁺ ions, as demonstrated by hypersensitivity of ran1 mutants and resistance of etr1-1 ethylene receptors to triplin . The thiourea moiety facilitates Cu²⁺ coordination, while the morpholine-thiophene backbone enhances binding specificity .

Hydrolysis Reactions

Triplin undergoes pH-dependent hydrolysis, primarily at the thiourea group:

Acidic Conditions (pH < 3):

  • Cleavage of the thiourea C=S bond generates morpholine-thiophene intermediates and phenylamine derivatives.

  • Reaction rate increases with temperature (half-life < 2 hrs at 80°C).

Basic Conditions (pH > 10):

  • Degradation products include thiophenol and substituted urea fragments.

  • No detectable degradation at room temperature over 24 hrs.

Structural Modifications

Synthetic analogs reveal structure-activity relationships:

Analog ModificationEffect on Cu²⁺ Chelation ActivityReference
Replacement of morpholine with piperidine40% reduced activity
Substitution of phenyl with CF₃O groupEnhanced binding specificity
Thiourea → urea conversionComplete loss of activity

These modifications were characterized via FTIR and NMR spectroscopy, with active analogs showing:

  • FTIR Peaks: N-H stretch (3,312–3,345 cm⁻¹), C=S (1,102–1,142 cm⁻¹) .

  • ¹H NMR Signals: Thioamide protons at δ 10.45–11.57 ppm .

Redox Interactions

Triplin modulates copper redox states in biological systems:

ConditionObservationMechanism
Excess Cu²⁺ in soilTriplin reduces root toxicity by 62%Cu²⁺ → Cu⁺ stabilization
Hypoxic plant tissuesAccelerates Cu⁺ releaseThiourea-mediated electron transfer

This redox buffering capacity was validated using Arabidopsis atx1-1 mutants, which showed disrupted copper homeostasis when exposed to triplin .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

TechniqueTriplin SignatureAnalog Data (5a-i derivatives)
FTIR C=N stretch at 1,530 cm⁻¹1,506–1,530 cm⁻¹
¹H NMR Morpholine protons: δ 2.44 (t), 3.60 (t)Thiophene H: δ 6.78–8.09 ppm
¹³C NMR C=S at δ 178 ppmMorpholine C: δ 53.5, 66.7 ppm
Mass Spec [M+H]⁺ at m/z 361.5 (calculated)Molecular ion matches theoretical mass

Comparative Reactivity with Ethylene Signaling Modulators

Triplin's copper chelation differs mechanistically from

Scientific Research Applications

Chemistry

Triplin serves as a valuable ligand in coordination chemistry and is utilized as a building block for synthesizing more complex molecules. Its ability to form metal complexes enhances its utility in various chemical reactions.

Biology

In biological research, triplin has been investigated for its potential as a copper ion chelator. This property allows it to modulate copper ion transport and metabolism, which is critical in understanding various biochemical pathways. Studies have shown that it can affect processes such as ethylene signaling in plants by binding to copper ions.

Medicine

Triplin's therapeutic potential has been explored in various medical contexts:

  • Antiviral Activity : Research indicates that triplin may inhibit the entry of viruses like the Ebola virus by disrupting interactions between viral glycoproteins and host cell receptors.
  • Copper Dysregulation : It has been studied as a drug candidate for diseases associated with copper ion dysregulation, such as Wilson's disease.

Industry

In industrial applications, triplin is used in the development of new materials and as a catalyst in various chemical processes. Its capacity to form stable complexes with metals makes it advantageous for enhancing reaction efficiencies in synthetic pathways.

Mechanism of Action

The mechanism of action of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea involves its ability to chelate copper ions. This chelation process affects copper ion transport and metabolism, particularly in the ethylene signaling pathway in plants. The compound binds to copper ions, modulating their availability and activity, which in turn influences various biochemical pathways .

Comparison with Similar Compounds

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea, also known by its CAS number 863017-56-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3S2C_{18}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of 406.5 g/mol. The compound features a morpholine ring, a thiophene moiety, and a phenyl group, which contribute to its biological properties.

Research indicates that thiophene derivatives, including this compound, exhibit antiviral activity by interfering with viral entry mechanisms. Specifically, studies have shown that these compounds can inhibit the interaction between viral glycoproteins and host cell receptors, thereby preventing infection .

Inhibition of Viral Entry

This compound has demonstrated potential in inhibiting the entry of viruses such as Ebola virus (EBOV). The mechanism involves binding to specific sites on the viral glycoprotein (EBOV-GP), disrupting its conformational changes necessary for fusion with host cells .

Biological Activity and Therapeutic Applications

The compound has been evaluated for various biological activities:

Antiviral Activity

In vitro studies have shown that thiophene derivatives can exhibit significant antiviral effects. For instance, compounds similar to this compound have been noted for their ability to inhibit EBOV at micromolar concentrations .

Cytotoxicity Against Cancer Cells

Research has indicated that this class of compounds may also possess anticancer properties. In assays against breast cancer cell lines (MCF-7 and MDA-MB-468), certain thiophene derivatives have shown notable antiproliferative activity . This suggests potential applications in cancer therapy.

Research Findings and Case Studies

Study Findings
Study on EBOV inhibitionDemonstrated that thiophene derivatives can inhibit the NPC1/EBOV-GP interaction, crucial for viral entry .
Anticancer activityCompounds were tested against MCF-7 and MDA-MB-468 cell lines, showing significant cytotoxic effects .
Mechanistic studiesMolecular docking studies indicated binding to critical sites on viral proteins, suggesting a mechanism for antiviral activity .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step route involving:

Morpholine incorporation : Reacting a thiophene-containing precursor with morpholine under nucleophilic substitution conditions.

Thiourea formation : Coupling the intermediate with phenyl isothiocyanate in anhydrous solvent (e.g., THF or DCM) under inert atmosphere .

  • Critical parameters :
  • Temperature control (<0°C during thiourea coupling to minimize side reactions).
  • Solvent purity (anhydrous conditions prevent hydrolysis).
  • Stoichiometric ratios (excess phenyl isothiocyanate improves yield).
    • Yield optimization : Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of morpholine (δ ~2.5–3.5 ppm for N-CH2), thiophene protons (δ ~6.5–7.5 ppm), and thiourea NH signals (δ ~9–10 ppm, broad) .
  • IR spectroscopy : Identify thiourea C=S stretching (~1250–1350 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹).
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Elemental analysis : Verify purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to grow single crystals.
  • Data collection : Employ synchrotron radiation or high-resolution diffractometers for enhanced data quality.
  • Software tools :
    • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for handling thiourea torsional angles and disorder in morpholine rings .
    • OLEX2 : For visualization, hydrogen-bonding analysis, and generating publication-ready figures .
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar thiourea derivatives .

Q. How should researchers address contradictions in biological activity data across studies (e.g., antiproliferative vs. anti-HIV results)?

Methodological Answer:

  • Assay standardization :
    • Use consistent cell lines (e.g., HeLa for antiproliferative assays, MT-4 for HIV-1 inhibition) and control compounds (e.g., AZT for anti-HIV studies) .
    • Normalize data to solvent effects (DMSO concentration ≤0.1%).
  • Mechanistic follow-up :
    • Perform dose-response curves (IC50/EC50 calculations).
    • Evaluate selectivity via toxicity assays on non-target cells (e.g., peripheral blood mononuclear cells).
    • Use molecular docking to probe interactions with targets like carbonic anhydrase IX or viral proteases .

Q. What computational strategies complement experimental data in studying this compound’s pharmacological interactions?

Methodological Answer:

  • Molecular docking :
    • Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., P2X receptors or HIV-1 reverse transcriptase) .
    • Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability.
  • QSAR modeling :
    • Corrogate substituent effects (e.g., morpholine vs. piperazine) on bioactivity using descriptors like logP, polar surface area, and H-bonding capacity .

Q. How can researchers optimize purification methods to achieve >98% purity for in vivo studies?

Methodological Answer:

  • Chromatography :
    • Use reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA).
    • Monitor purity via UV detection at λ = 254 nm (thiourea chromophore).
  • Recrystallization :
    • Optimize solvent pairs (e.g., EtOAc/hexane) to remove morpholine byproducts.
  • Analytical validation :
    • Combine LC-MS and 1H NMR integration to quantify impurities .

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